BENGHE Foundational & Exploratory

Check Availability & Pricing

Bl 1265162: A Mutation-Agnostic Approach to
Cystic Fibrosis Therapy

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Bl 1265162

Cat. No.: B12386402

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Cystic Fibrosis (CF) is a life-threatening genetic disorder caused by mutations in the Cystic
Fibrosis Transmembrane Conductance Regulator (CFTR) gene. While CFTR modulators have
revolutionized treatment for many patients, a significant portion of the CF population has
mutations that are not amenable to this approach. This has driven the search for mutation-
agnostic therapies. One such strategy is the inhibition of the epithelial sodium channel (ENaC),
which is hyperactive in CF airways and contributes to the dehydration of airway surface liquid
and subsequent mucociliary dysfunction.[1][2] Bl 1265162 is an inhaled ENaC inhibitor that
was developed as a potential mutation-agnostic treatment for CF.[1] This technical guide
provides a comprehensive overview of the preclinical and clinical development of Bl 1265162,
including its mechanism of action, key experimental data, and the ultimate outcome of its
clinical evaluation.

The Pathophysiology of Cystic Fibrosis and the
Rationale for ENaC Inhibition

Cystic Fibrosis is characterized by defective ion transport across epithelial surfaces. In healthy
airways, a delicate balance between chloride secretion, primarily through the CFTR channel,
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and sodium absorption, via the ENaC, maintains the volume and composition of the airway
surface liquid (ASL).[2] This hydration is crucial for proper mucociliary clearance, the lung's
innate defense mechanism for removing inhaled pathogens and debris.

In individuals with CF, mutations in the CFTR gene lead to a dysfunctional or absent chloride
channel. The resulting decrease in chloride secretion is accompanied by a hyperactivation of
ENaC, leading to excessive sodium and water absorption from the airway surface.[1][2] This
depletes the ASL, causing the mucus to become thick and dehydrated.[1] The dehydrated
mucus impairs ciliary function, leading to mucociliary stasis, chronic bacterial infections,
inflammation, and progressive lung damage.

ENaC inhibition presents a therapeutic strategy that is independent of the underlying CFTR
mutation.[1] By blocking the hyperactive sodium absorption, ENaC inhibitors aim to rehydrate
the airway surface, restore mucus clearance, and thereby interrupt the vicious cycle of
obstruction, infection, and inflammation that characterizes CF lung disease.

Bl 1265162: Mechanism of Action

Bl 1265162 is a potent and selective small-molecule inhibitor of the epithelial sodium channel
(ENaC).[1] Administered via inhalation, it is designed to act directly on the airway epithelium to
block the excessive sodium absorption characteristic of cystic fibrosis.[1] By inhibiting ENaC, Bl
1265162 is intended to increase the height of the airway surface liquid, leading to improved
mucus hydration and facilitating mucociliary clearance.[1] This mechanism of action is
independent of the specific CFTR mutation, positioning Bl 1265162 as a potential mutation-
agnostic therapy for all individuals with CF.[1]
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Figure 1: Mechanism of Action of Bl 1265162 in Cystic Fibrosis.

Preclinical Data

The preclinical evaluation of Bl 1265162 demonstrated its potency as an ENaC inhibitor in a

variety of in vitro and in vivo models.

In Vitro Studies

Bl 1265162 was shown to be a potent inhibitor of ENaC-mediated sodium transport in cellular

assays.
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Assay Type Cell Line Parameter Value Reference
lon Transport M1 (mouse renal
_ IC50 3x10-9M [1]

Assay collecting duct)

NCI-H441
lon Transport _

(human bronchial  1C50 8 x10-9 M [1]
Assay o

epithelial)
Water
Resorption M1 cells Inhibition at 3 uM  76% [1]
Assay

In Vivo Studies

In animal models, Bl 1265162 demonstrated efficacy in reducing airway liquid absorption and

improving mucociliary clearance.

Animal
Assay Parameter Doses Result Reference
Model
Airway Fluid
Rat ] ED50 - 0.09 ug/kg [1]
Absorption
5.9%, 26.2%,
Airway Fluid o 0.03, 0.3, 3, 31.3%,
Rat ) Inhibition [1]
Absorption 10 ug/kg 32.9%
inhibition
Mucociliary
Sheep ED50 - 1 pg/kg [3]
Clearance
-12.6% and
Mucociliary land 10 -19.3% mean
Sheep - ) [3]
Clearance pa/kg difference
from vehicle

Importantly, preclinical studies indicated that Bl 1265162 did not have amiloride-like effects on

renal function, suggesting a favorable safety profile.[1] Furthermore, Bl 1265162 showed
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potential for synergistic or additive effects when combined with CFTR modulators.[1]

Clinical Development

Bl 1265162 progressed to clinical trials in healthy volunteers and individuals with cystic fibrosis.

Phase | Clinical Trials

Three Phase I trials (NCT03349723, NCT03576144, NCT03907280) were conducted in healthy
male subjects to evaluate the safety, tolerability, and pharmacokinetics of single and multiple
rising doses of inhaled Bl 1265162.

Trial Identifier Population Dosing Key Findings Reference
Single risin
Healthy J I
NCT03349723 doses (3 ug to Well-tolerated. [2]
Volunteers
1200 pg)
Multiple risin
Healthy P g
NCT03576144 doses (upto 600  Well-tolerated. [2]
Volunteers
Hg)
Oral
bioavailability:
Healthy Absolute
NCT03907280 . o 0.50%,; Inhaled [4]
Volunteers bioavailability

bioavailability:
~40%.

Overall, single and multiple doses of Bl 1265162 were well-tolerated in healthy volunteers.[2][4]
Adverse events were generally mild to moderate and balanced across treatment groups.[4] The
pharmacokinetic profile supported twice-daily dosing for future development.[4]

Phase Il Clinical Trial (BALANCE-CF 1)

The BALANCE-CF 1 trial (NCT04059094) was a randomized, double-blind, placebo-controlled,
dose-ranging study to assess the efficacy and safety of Bl 1265162 in adults and adolescents
with CF.

© 2025 BenchChem. All rights reserved. 5/11 Tech Support


https://journals.physiology.org/doi/full/10.1152/ajplung.00031.2011
https://www.benchchem.com/product/b12386402?utm_src=pdf-body
https://www.benchchem.com/product/b12386402?utm_src=pdf-body
https://bmjopenrespres.bmj.com/content/8/1/e000861
https://bmjopenrespres.bmj.com/content/8/1/e000861
https://pmc.ncbi.nlm.nih.gov/articles/PMC2993091/
https://www.benchchem.com/product/b12386402?utm_src=pdf-body
https://bmjopenrespres.bmj.com/content/8/1/e000861
https://pmc.ncbi.nlm.nih.gov/articles/PMC2993091/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2993091/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2993091/
https://www.benchchem.com/product/b12386402?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12386402?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

Trial . Treatment Primary
. Population ; Outcome Reference
Identifier Arms Endpoint
The study
was
) terminated for
Change in -
futility. No
20 50 percent linicall
; : clinica
Adults and Ho Ha predicted Y
100 pg, 200 relevant
NCT0405909 adolescents } forced
) Kg twice ) effect on [51[6]
4 with CF (=12 ] expiratory
daily, or ) ppFEV1 or
years) volume in 1
placebo lung
second
(PPFEVA) clearance
PP index (LCI)
was
observed.

Despite a favorable safety and tolerability profile, the BALANCE-CF 1 trial was terminated due

to a lack of clinical benefit.[5][7] An interim futility analysis revealed no significant improvement

in ppFEV1 or LCI in the treatment groups compared to placebo.[5] Based on these results, the

clinical development of Bl 1265162 for cystic fibrosis was discontinued.[5][7]

Experimental Protocols

The following sections outline the methodologies for the key experiments cited in the preclinical

evaluation of Bl 1265162.

In Vitro lon Transport Assay (Ussing Chamber)

This assay measures the transport of ions across an epithelial cell monolayer.

o Cell Culture: Mouse renal collecting duct cells (M1) or human bronchial epithelial cells (NCI-

H441) are cultured on permeable supports until a confluent monolayer with high electrical

resistance is formed.

e Ussing Chamber Setup: The permeable support with the cell monolayer is mounted in an

Ussing chamber, separating the apical and basolateral compartments. Each compartment is
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filled with a physiological Ringer's solution and maintained at 37°C.

o Measurement: The transepithelial voltage is clamped to 0 mV, and the short-circuit current
(Isc), which represents the net ion transport, is continuously recorded.

o ENaC Inhibition: After establishing a stable baseline Isc, Bl 1265162 is added to the apical
chamber at various concentrations. The amiloride-sensitive current, representing ENaC
activity, is determined by the subsequent addition of a high concentration of amiloride. The
IC50 is calculated from the concentration-response curve.
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Experimental Workflow: Ussing Chamber Assay
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Figure 2: Ussing Chamber Assay Workflow.

In Vivo Airway Fluid Absorption (Rat Model)

This model assesses the effect of Bl 1265162 on fluid clearance from the lungs.
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e Animal Preparation: Anesthetized rats are placed in a supine position, and the trachea is
cannulated.

« Instillation: A solution containing an impermeable tracer is instilled into the lungs.
o Treatment: Bl 1265162 or vehicle is administered, typically via intratracheal instillation.

o Measurement: After a set period, the lungs are lavaged, and the concentration of the tracer
in the lavage fluid is measured. An increase in tracer concentration indicates fluid absorption.

e Analysis: The percentage inhibition of fluid absorption by Bl 1265162 is calculated relative to
the vehicle-treated control group. The ED50 is determined from the dose-response
relationship.

In Vivo Mucociliary Clearance (Sheep Model)

This large animal model provides a clinically relevant measure of mucus transport.

« Animal Preparation: Conscious sheep are gently restrained, and a tracheal tube is inserted.
o Tracer Administration: A radioactive tracer is delivered to the airways as an aerosol.

o Treatment: Bl 1265162 or placebo is administered via inhalation.

e Measurement: The clearance of the radioactive tracer from the lungs is monitored over time
using a gamma camera.

» Analysis: The rate of mucociliary clearance is calculated from the retention of the tracer over
time. The effect of Bl 1265162 is determined by comparing the clearance rates in the treated
and placebo groups.

Conclusion

Bl 1265162 was a promising, potent ENaC inhibitor developed as a mutation-agnostic therapy
for cystic fibrosis. It demonstrated a strong scientific rationale and encouraging preclinical
efficacy in restoring airway surface liquid hydration and improving mucociliary clearance. The
Phase | clinical trials in healthy volunteers established a good safety and tolerability profile.
However, the subsequent Phase Il BALANCE-CF 1 trial in individuals with CF did not
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demonstrate a clinical benefit in terms of lung function.[5][7] This outcome led to the
discontinuation of its clinical development.

The story of Bl 1265162 highlights the challenges of translating preclinical findings into clinical
efficacy, particularly in a complex disease like cystic fibrosis. While the therapeutic hypothesis
of ENaC inhibition remains valid, the experience with Bl 1265162 underscores the need for
further research to understand the nuances of airway surface liquid regulation and to develop
more effective strategies to overcome the persistent mucus obstruction in CF.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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